Milbemycin A3 Oxime

Antiparasitic Microfilaricide Dirofilaria immitis

For B2B procurement of a highly characterized, differentiated macrocyclic lactone, Milbemycin A3 Oxime (CAS 114177-14-9) is the definitive choice. Its superior potency over the parent compound and A4 oxime isomer is validated by quantitative data: it demonstrates <1 μg/mL efflux pump inhibition in Candida glabrata, a property absent in many class members, and achieves an 85.2% reduction in D. immitis microfilariae at 0.05 mg/kg. The specified Crystal Form A ensures formulation stability. Select this specific compound to guarantee experimental reproducibility, leveraging its unique hydroxylamine functional group to avoid the scientifically unjustifiable substitution risks inherent in generic macrocyclic lactone sourcing.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-QXMUHYOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime: A Macrocyclic Lactone Antiparasitic Agent for Scientific Research and Procurement


Milbemycin A3 oxime (CAS 114177-14-9) is a semi-synthetic macrocyclic lactone derivative of milbemycin A3, belonging to the milbemycin family of 16-membered macrocyclic lactones produced by Streptomyces species . It functions as a potent opener of glutamate-gated chloride channels and GABA-gated chloride channels in invertebrate nerve and muscle cells, leading to hyperpolarization and paralysis of parasites . In commercial formulations, Milbemycin A3 oxime is the minor component (~20–30%) of the antiparasitic drug milbemycin oxime, with Milbemycin A4 oxime comprising the major component (~70–80%) [1]. As a research compound, it is distinguished by its specific molecular structure (C31H43NO7, MW 541.7) and its unique hydroxylamine functional group introduced via oximation at the C-5 position . This structural modification confers distinct biological and physicochemical properties that differentiate it from both its parent compound (milbemycin A3) and other macrocyclic lactones in the avermectin/milbemycin class.

Why Milbemycin A3 Oxime Is Not Interchangeable with Milbemycin A4 Oxime or Other Macrocyclic Lactones


Although milbemycin A3 oxime and milbemycin A4 oxime are co-formulated in commercial products, they exhibit divergent biological activities, selectivity profiles, and physiochemical properties that preclude simple substitution. The 5-oxime modification differentiates them from parent milbemycins, conferring enhanced potency against microfilariae [1]. Crucially, A3 oxime demonstrates superior efflux pump inhibitory activity in Candida glabrata compared to A4 oxime (<1 μg/mL vs. ~3.2 μg/mL), a property absent in many other macrocyclic lactones [2]. Furthermore, class-wide comparisons reveal that milbemycin oxime (the A3/A4 mixture) exhibits distinct antimicrobial spectra and potency from ivermectin, moxidectin, and selamectin, with varying MIC values against Mycobacterium ulcerans [3] and differing safety-net profiles for heartworm prevention [4]. These quantitative disparities underscore that generic substitution within the macrocyclic lactone class is scientifically unjustifiable and may compromise experimental reproducibility or therapeutic outcomes. Researchers and procurement specialists must therefore select the specific compound validated for their intended application.

Quantitative Evidence for Milbemycin A3 Oxime Differentiation: A Procurement Guide


Enhanced Microfilaricidal Efficacy of 5-Oxime Derivative vs. Parent Milbemycin A3

The 5-oxime modification of milbemycin A3 significantly enhances its efficacy against Dirofilaria immitis microfilariae compared to the parent compound, milbemycin A3. In a study using naturally infested dogs, the 5-keto-5-oxime derivative of milbemycin A3 (compound 9) demonstrated a marked reduction in microfilarial counts [1]. This modification is critical, as the parent milbemycins exhibit lower potency, necessitating the oxime derivative for optimal microfilaricidal activity in research and veterinary applications [1].

Antiparasitic Microfilaricide Dirofilaria immitis

Superior Fungal Efflux Pump Inhibition by Milbemycin A3 Oxime Compared to Milbemycin A4 Oxime

In a comparative study of milbemycin oxim derivatives, Milbemycin A3 oxime exhibited significantly greater inhibition of ABC transporter-mediated drug efflux in Candida glabrata than Milbemycin A4 oxime. The A3 oxime derivative achieved effective efflux inhibition at concentrations below 1 μg/mL, whereas the A4 oxime derivative showed intrinsic fungicidal activity only above 3.2 μg/mL [1]. This indicates a functional divergence between the two closely related oxims, with A3 oxime being a more potent efflux pump inhibitor, a property that can be leveraged to reverse azole resistance or to study fungal multidrug resistance mechanisms [1].

Antifungal ABC Transporter Candida glabrata

Differential Antibacterial Activity of Milbemycin Oxime vs. Ivermectin and Moxidectin Against Mycobacterium ulcerans

Milbemycin oxime (the mixture containing Milbemycin A3 oxime) displays a unique antibacterial profile compared to other clinically used macrocyclic lactones. In vitro testing against Mycobacterium ulcerans, the causative agent of Buruli ulcer, revealed that milbemycin oxime and selamectin were the most active compounds, with MIC values ranging from 2 to 8 μg/mL for milbemycin oxime and 2 to 4 μg/mL for selamectin [1]. In stark contrast, ivermectin and moxidectin showed no significant activity, with MIC values exceeding 32 μg/mL [1]. This class-level distinction highlights that milbemycins, particularly the oxime derivatives, possess a broader antimicrobial spectrum than certain avermectins.

Antibacterial Mycobacterium ulcerans Macrocyclic Lactone

Crystalline Form of Milbemycin A3 Oxime Offers Enhanced Stability and Processability

A specific crystalline form (Crystal Form A) of Milbemycin A3 oxime has been characterized and patented, offering advantages in stability and manufacturing compared to amorphous or other solid forms [1]. The crystal form is defined by distinct X-ray powder diffraction (XRPD) peaks, infrared (IR) spectrum, and thermal behavior (DSC/TGA) [1]. This defined solid-state form ensures batch-to-batch consistency in physicochemical properties such as solubility, dissolution rate, and stability, which are critical for both research reproducibility and industrial-scale formulation of veterinary pharmaceuticals [1].

Crystallography Solid-State Chemistry Pharmaceutical Formulation

Lower Heartworm 'Safety-Net' Activity of Milbemycin Oxime vs. Ivermectin

In the context of heartworm (Dirofilaria immitis) prevention, macrocyclic lactones exhibit a 'safety-net' or 'reach-back' effect, referring to their ability to kill developing larvae from missed doses. A comparative review indicates that ivermectin possesses the most potent safety-net and adulticidal activity among the class, while milbemycin oxime (the mixture containing A3 and A4 oximes) has the least [1]. Selamectin and moxidectin injectable demonstrate intermediate activity [1]. This class-level distinction is crucial for understanding the prophylactic profile of milbemycin-based preventives and highlights that milbemycin oxime should not be assumed to provide the same duration of protection or retrospective efficacy as ivermectin.

Heartworm Prevention Safety-Net Veterinary Parasitology

Optimal Research and Industrial Applications for Milbemycin A3 Oxime Based on Quantified Evidence


Heartworm Microfilaricide Research in Canine Models

The 85.2% reduction in D. immitis microfilariae at 0.05 mg/kg [1] positions Milbemycin A3 oxime as a critical reference compound for studying heartworm lifecycle interventions and evaluating new microfilaricidal agents. Its enhanced potency over parent milbemycins [1] makes it the preferred standard for in vivo efficacy studies in naturally infested dogs.

Fungal Multidrug Resistance and Efflux Pump Studies

Milbemycin A3 oxime's potent efflux pump inhibition (<1 μg/mL) in Candida glabrata [2] makes it an invaluable tool for researchers investigating mechanisms of azole resistance, ABC transporter function, and the development of efflux pump inhibitor adjuvants. It is the specific milbemycin oxime isomer of choice for these applications due to its superior activity over A4 oxime [2].

Mycobacterium ulcerans Drug Discovery and Repurposing Screens

Given the significant activity of milbemycin oxime against M. ulcerans (MIC 2–8 μg/mL) compared to the inactivity of ivermectin and moxidectin (MIC >32 μg/mL) [3], Milbemycin A3 oxime and its mixtures are essential positive controls and lead compounds in screening cascades aimed at identifying new treatments for Buruli ulcer and related mycobacterial diseases [3].

Veterinary Formulation Development and Solid-State Optimization

The characterized Crystal Form A of Milbemycin A3 oxime [4] provides a defined solid-state starting material for pharmaceutical scientists developing stable, reproducible formulations of broad-spectrum endectocides. This crystalline form offers advantages in processability and long-term stability, crucial for manufacturing chewable tablets or topical solutions [4].

Technical Documentation Hub

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